molecular formula C9H13FN2O3 B14896020 Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B14896020
M. Wt: 216.21 g/mol
InChI Key: KKBQQSABURRNJZ-UHFFFAOYSA-N
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Description

Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-fluoro-2-methylpropan-2-yl group at the 5-position and an ethyl ester at the 3-position. The oxadiazole ring, a five-membered structure containing two nitrogen and one oxygen atom, confers rigidity and metabolic stability, while the fluorinated alkyl chain enhances lipophilicity and influences electronic properties.

Properties

Molecular Formula

C9H13FN2O3

Molecular Weight

216.21 g/mol

IUPAC Name

ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H13FN2O3/c1-4-14-7(13)6-11-8(15-12-6)9(2,3)5-10/h4-5H2,1-3H3

InChI Key

KKBQQSABURRNJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C(C)(C)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an ester in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oxadiazole Derivatives

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Properties/Biological Activities
Target Compound : Ethyl 5-(1-fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate 1-Fluoro-2-methylpropan-2-yl ~227.23 (estimated) Enhanced lipophilicity (fluorine effect), potential metabolic stability, and antimicrobial/anticancer activity (inferred from structural analogs)
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate 4-Methoxyphenyl 248.24 High anticancer activity (IC₅₀ < 10 μM in some cell lines), moderate antimicrobial activity
Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate 2-(Methylthio)ethyl 227.26 Unique interactions with biological targets due to sulfur-containing group; applications in agrochemicals
Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate Cyclopropylmethyl 196.20 Improved pharmacokinetics (steric effects from cyclopropane), tested in cancer progression studies
Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate Pyridin-2-yl 221.20 Potential inhibition of carbonic anhydrases and histone deacetylases (anticancer targets)
Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate 2-Methylthiazol-4-yl 255.28 Dual heterocyclic system (oxadiazole + thiazole) with distinct reactivity and antimicrobial properties

Key Structural and Functional Differences

Fluorinated vs. Non-Fluorinated Substituents: The 1-fluoro-2-methylpropan-2-yl group in the target compound increases electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs like ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate. This enhances membrane permeability and resistance to oxidative metabolism . In contrast, the 4-methoxyphenyl group () provides π-π stacking interactions with aromatic residues in enzymes, improving anticancer activity but reducing solubility.

Heteroatom Variations: Sulfur-containing substituents (e.g., 2-(methylthio)ethyl in ) introduce nucleophilic reactivity and metal-binding capacity, useful in agrochemical design.

Biological Activity Trends :

  • Antimicrobial Activity : Fluorinated alkyl chains (target compound) and thiazole derivatives () show superior broad-spectrum activity compared to methoxyphenyl or cyclopropylmethyl analogs.
  • Anticancer Activity : Methoxyphenyl and pyridinyl derivatives exhibit higher potency, likely due to aromatic interactions with hydrophobic enzyme pockets .

Physicochemical Properties

  • Lipophilicity (LogP) :
    Fluorinated derivatives (target compound) have higher LogP values (~2.5 estimated) than polar analogs like ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate (LogP ~1.8) .
  • Metabolic Stability: The fluorine atom reduces susceptibility to cytochrome P450 oxidation, extending half-life compared to non-halogenated compounds .

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